N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride - 113559-02-7

N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride

Catalog Number: EVT-3319354
CAS Number: 113559-02-7
Molecular Formula: C13H19ClN2O3S
Molecular Weight: 318.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[4-(Piperidine-4-carbonyl)phenyl]methanesulfonamide hydrochloride, also known as E-4031, is a synthetic compound widely utilized in cardiovascular research. [] It acts as a potent and selective blocker of the human ether-à-go-go-related gene (hERG) potassium channel. [, ] This channel plays a crucial role in regulating cardiac electrical activity, specifically in the repolarization phase of the cardiac action potential. [] Due to its high selectivity and potency, this compound serves as a valuable tool in investigating hERG channel function, drug-induced cardiac arrhythmias, and potential therapeutic interventions for cardiovascular diseases. [, ]

Synthesis Analysis
  • Amide coupling reactions: This involves reacting a carboxylic acid, likely derived from piperidine-4-carboxylic acid, with 4-aminobenzenesulfonamide in the presence of a coupling reagent. [, ]
  • Sulfonamide formation: This reaction likely involves reacting 4-(piperidine-4-carbonyl)aniline with methanesulfonyl chloride in the presence of a base. [, ]
  • Salt formation: The final step typically involves treating the free base form of the compound with hydrochloric acid to obtain the hydrochloride salt. [, ]
Molecular Structure Analysis

N-[4-(piperidine-4-carbonyl)phenyl]methanesulfonamide hydrochloride consists of a piperidine ring substituted at the 4-position with a carbonyl group linked to a phenylmethanesulfonamide moiety. [, ] Structural features contributing to its biological activity likely include:

  • The piperidine ring: This ring structure is common in many pharmaceuticals and is thought to interact with biological targets through hydrogen bonding and hydrophobic interactions. [, ]
  • The carbonyl group: This group can participate in hydrogen bonding with amino acid residues in the binding site of its target protein. [, ]
  • The phenylmethanesulfonamide moiety: This portion of the molecule likely contributes to binding affinity and selectivity through interactions with specific amino acid residues in the hERG channel pore. [, ]
Mechanism of Action

N-[4-(piperidine-4-carbonyl)phenyl]methanesulfonamide hydrochloride primarily functions as a potent and selective blocker of the hERG potassium channel. [, ] It binds to the inner pore region of the channel, blocking the outward flow of potassium ions during the repolarization phase of the cardiac action potential. [, ] This blockade leads to prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of developing potentially fatal cardiac arrhythmias like Torsades de pointes. [, ]

Applications
  • hERG channel function: By blocking the channel, researchers can investigate the physiological and pharmacological roles of hERG in cardiac electrophysiology. [, ]
  • Drug-induced cardiac arrhythmias: The compound is used to study the mechanisms underlying drug-induced QT prolongation and Torsades de pointes, a potentially fatal cardiac arrhythmia. [, ]
  • Drug development: N-[4-(piperidine-4-carbonyl)phenyl]methanesulfonamide hydrochloride serves as a pharmacological tool for screening and evaluating new drug candidates for potential cardiotoxicity. [] By comparing the inhibitory effects of novel compounds on hERG to those of N-[4-(piperidine-4-carbonyl)phenyl]methanesulfonamide hydrochloride, researchers can assess the risk of QT prolongation and arrhythmias associated with new drugs.
  • Investigating the structure-activity relationships of hERG blockers: Researchers can synthesize and evaluate structurally similar compounds to N-[4-(piperidine-4-carbonyl)phenyl]methanesulfonamide hydrochloride to identify key structural features responsible for hERG channel blockade and develop safer drugs with reduced cardiotoxicity risk. []
Future Directions
  • Developing more potent and selective hERG channel blockers: This could lead to more effective treatments for cardiac arrhythmias and potentially reduce the risk of drug-induced cardiotoxicity. []
  • Investigating the role of the hERG channel in other physiological processes: This includes exploring its potential involvement in cancer, epilepsy, and neurodegenerative disorders. [, ]
  • Developing novel therapeutic strategies targeting the hERG channel: This could involve allosteric modulators or gene therapy approaches to regulate hERG channel activity. []

3-Nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574)

Compound Description: ICA-105574 functions as a potent and effective activator of the hERG potassium channel, exhibiting a distinctive mechanism of action []. This compound demonstrates significant potentiation of hERG channel activity by predominantly eliminating channel inactivation [].

N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide, 2HCl (E-4031)

Compound Description: E-4031 is a well-established hERG channel blocker frequently utilized in research [, , ]. It effectively inhibits hERG currents, leading to the prolongation of the QT interval in cardiac cells, a phenomenon associated with an increased risk of Torsades de Pointes arrhythmia [, ].

BeKm-1

Compound Description: BeKm-1 is a peptide inhibitor known for its specific interaction with the extracellular region of the hERG potassium channel []. Unlike many small-molecule hERG inhibitors that access the channel's inner pore from the cell interior, BeKm-1 acts on the external pore region, effectively blocking hERG currents and prolonging the QT interval in cardiac cells [].

Relevance: Although BeKm-1 is a peptide and structurally distinct from N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride, both compounds demonstrate the ability to interact with the hERG potassium channel, albeit at different binding sites []. This shared target interaction highlights the relevance of both BeKm-1 and the target compound in the context of hERG channel modulation and potential applications in cardiac pharmacology.

(Z)-(4-Bromophenyl){1′-[(2,4-Dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C stands out as an orally bioavailable CCR5 antagonist, notable for its potential in treating HIV-1 infection []. This compound effectively blocks the CCR5 receptor, a critical co-receptor for HIV-1 entry into human cells [].

Relevance: The design of Sch-C, a potent CCR5 antagonist, originates from the oximino-piperidino-piperidine scaffold, which shares structural similarities with N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride, particularly the presence of a piperidine ring []. This common structural motif suggests a potential for exploring modifications of the target compound within the context of CCR5 antagonism.

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D acts as a non-competitive allosteric antagonist of the CCR5 receptor []. This compound effectively inhibits the binding of chemokines to the CCR5 receptor, disrupting the signaling pathways involved in HIV-1 entry into cells [].

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is another potent allosteric antagonist of the CCR5 receptor, known for its antiviral activity against HIV-1 [].

Relevance: Although UK-427,857 has a distinct structure compared to N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride, both are grouped under the category of CCR5 antagonists []. Understanding their diverse structures and activities is crucial for developing effective therapies targeting the CCR5 receptor.

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is a well-characterized CCR5 antagonist recognized for its potent antiviral activity against HIV-1 [].

Relevance: While structurally distinct from N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride, TAK779 shares the classification of a CCR5 antagonist []. This shared target highlights the diverse chemical structures capable of interfering with CCR5 function, offering insights into potential avenues for drug discovery in this area.

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives

Compound Description: This series of compounds are potent acetylcholinesterase (AChE) inhibitors, with some derivatives exhibiting exceptional potency against AChE, exceeding that of the natural substrate acetylcholine []. These compounds demonstrate the significance of structural modifications in enhancing AChE inhibitory activity and selectivity.

Relevance: Structurally, these derivatives share a common piperidine ring with N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride, emphasizing the relevance of this structural motif in medicinal chemistry, particularly in designing compounds targeting enzymes like AChE []. The variations in substituents attached to the piperidine ring in these derivatives provide valuable insights into structure-activity relationships and can guide the development of new AChE inhibitors.

1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine hydrochloride (21)

Compound Description: This compound stands out as one of the most potent AChE inhibitors, demonstrating a remarkable 18,000-fold greater affinity for AChE compared to butyrylcholinesterase (BuChE) []. This selectivity profile makes it a promising candidate for further development as an antidementia agent.

Relevance: Compound 21 is structurally related to N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride through the shared piperidine ring, highlighting the importance of this scaffold in medicinal chemistry, especially for targeting enzymes like AChE []. The specific substitutions in compound 21 contribute to its exceptional potency and selectivity, offering valuable insights for designing novel AChE inhibitors.

1-Phenacyl-2,3-dimethyl-3-(3-hydroxyphenyl) piperidine hydrochloride (TA-306)

Compound Description: TA-306 is a 3-phenyl-piperidine derivative identified for its potent analgesic and antitussive properties with low toxicity []. Notably, TA-306 does not suppress abstinence signs in morphine-dependent monkeys, suggesting a distinct mechanism of action compared to opioids like morphine [].

Relevance: The structural similarity of TA-306 to N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride, particularly the shared piperidine ring, highlights the significance of this scaffold in medicinal chemistry for designing analgesics []. The specific substitutions in TA-306, such as the phenacyl and hydroxyphenyl groups, contribute to its unique pharmacological profile and offer valuable insights for developing novel analgesic agents.

cis-1-[2-(4-Ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine hydrochloride (40) (Anaquest, A-3331.HCl, Brifentanil)

Compound Description: This compound is a potent analgesic with an exceptionally short duration of action []. Its rapid onset and short duration make it a suitable candidate for outpatient surgical procedures where rapid recovery is desired [].

Relevance: This compound shares a piperidine ring with N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride, highlighting this structural motif's importance in medicinal chemistry, particularly for developing analgesics []. The unique substitutions in this compound contribute to its short duration of action, a desirable property in specific clinical settings.

1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride (BF2.649)

Compound Description: BF2.649 belongs to a class of histamine H3 antagonists that demonstrate potential for treating cognitive disorders []. This compound acts by blocking the action of histamine at the H3 receptor, leading to increased release of neurotransmitters like histamine, acetylcholine, noradrenaline, and dopamine, known to be involved in cognitive processes [].

Relevance: Both BF2.649 and N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride share a piperidine ring as a central structural element. This commonality, despite their distinct pharmacological targets, emphasizes the versatility of the piperidine scaffold in medicinal chemistry for designing compounds with various biological activities [].

(1R,3R)-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide (PF-03654746)

Compound Description: PF-03654746 is a selective histamine H3 receptor antagonist under investigation for its potential in treating cognitive disorders []. Similar to other H3 antagonists, it works by blocking the H3 receptor in the brain, leading to increased release of neurotransmitters involved in cognitive function [].

Relevance: Though structurally distinct, both PF-03654746 and N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride belong to the class of histamine H3 antagonists []. This grouping underscores the diversity of chemical structures capable of effectively targeting the H3 receptor and modulating histamine signaling in the brain.

6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254)

Compound Description: GSK189254 is an H3 antagonist that has been investigated for its potential in treating cognitive disorders []. By blocking the H3 receptor, it enhances the release of neurotransmitters involved in cognitive functions [].

Relevance: While structurally distinct, both GSK189254 and N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride are categorized as H3 antagonists, emphasizing the broad spectrum of chemical structures with the ability to target and modulate the H3 receptor [].

MK-0249

Compound Description: MK-0249 is another example of an H3 receptor antagonist explored for its potential therapeutic benefits in treating cognitive impairments [].

Relevance: Although the specific structure of MK-0249 remains undisclosed, its classification as an H3 antagonist, similar to N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride, highlights the ongoing research and development of structurally diverse compounds targeting the H3 receptor for potential therapeutic applications in cognitive disorders [].

JNJ-17216498

Compound Description: JNJ-17216498, an H3 antagonist with undisclosed structure, is another compound investigated for its potential in ameliorating cognitive deficits [].

Relevance: Despite the lack of structural information, the classification of JNJ-17216498 as an H3 antagonist, like N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride, underscores the ongoing efforts in identifying novel chemical entities capable of modulating the H3 receptor for potential therapeutic interventions in cognitive disorders [].

ABT-288

Compound Description: ABT-288 is an H3 antagonist under investigation for its potential therapeutic efficacy in addressing cognitive impairments, although its specific structure is yet to be publicly disclosed [].

Relevance: Despite the absence of structural details, the categorization of ABT-288 as an H3 antagonist, like N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride, underscores the ongoing pursuit of structurally diverse compounds with the ability to modulate H3 receptor activity, representing potential therapeutic options for managing cognitive disorders [].

1-Benzyl-4-[2-(N-benzoyl-N-phenylamino)ethyl]piperidine derivatives

Compound Description: This group represents a series of potent acetylcholinesterase (AChE) inhibitors, demonstrating significant inhibitory activity against AChE []. These derivatives highlight the impact of structural variations on enhancing AChE inhibition.

Relevance: These derivatives share a common structural motif with N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride, particularly the presence of a piperidine ring, emphasizing the relevance of this scaffold in designing compounds for targeting enzymes like AChE []. The variations in substituents on the piperidine ring in these derivatives offer valuable insights into structure-activity relationships and can guide the development of new AChE inhibitors.

1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19)

Compound Description: Among the most potent inhibitors of AChE, compound 19 exhibits a high selectivity for AChE over BuChE []. This selectivity profile suggests its potential as a therapeutic agent for conditions like Alzheimer's disease, where AChE inhibition is a primary target.

Relevance: Structurally, compound 19 is related to N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride through the shared piperidine ring, highlighting this structural feature's significance in medicinal chemistry, particularly when targeting AChE []. The specific substitutions in compound 19 contribute to its exceptional potency and selectivity, offering valuable insights for the rational design of novel and effective AChE inhibitors.

α-Promedol hydrochloride (3)

Compound Description: This compound is an analgesic with stereoselective activity []. Its potency varies depending on the configuration around its chiral centers, highlighting the importance of stereochemistry in drug activity. The (+)-(2R,4S,5S) enantiomer demonstrates potent analgesic effects, while the (-)-(2S,4R,5R) enantiomer lacks analgesic activity [].

Relevance: Although α-Promedol hydrochloride differs structurally from N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride, both compounds incorporate a piperidine ring, albeit with distinct substitutions and configurations []. The stereoselective activity observed in α-Promedol hydrochloride emphasizes the crucial role of stereochemistry in drug-target interactions and its influence on pharmacological activity. This highlights the need to consider stereochemical aspects when designing and developing new drugs, including those structurally related to N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride, to optimize their therapeutic potential.

Camylofin dihydrochloride

Compound Description: This compound is an antispasmodic drug, often used to alleviate smooth muscle spasms [].

Relevance: Camylofin dihydrochloride, while structurally distinct from the main compound N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride, falls under the broad category of piperidine derivatives []. This categorization highlights the diverse pharmacological activities exhibited by compounds containing the piperidine ring, emphasizing the versatility of this scaffold in medicinal chemistry.

Properties

CAS Number

113559-02-7

Product Name

N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride

IUPAC Name

N-[4-(piperidine-4-carbonyl)phenyl]methanesulfonamide;hydrochloride

Molecular Formula

C13H19ClN2O3S

Molecular Weight

318.82 g/mol

InChI

InChI=1S/C13H18N2O3S.ClH/c1-19(17,18)15-12-4-2-10(3-5-12)13(16)11-6-8-14-9-7-11;/h2-5,11,14-15H,6-9H2,1H3;1H

InChI Key

RARCYNDGTVCSOP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.